(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide
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Overview
Description
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyano group, and a heptyloxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts to facilitate the reactions under controlled conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(methoxy)phenyl]prop-2-enamide
- (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(ethoxy)phenyl]prop-2-enamide
Uniqueness
Compared to similar compounds, (2E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(heptyloxy)phenyl]prop-2-enamide is unique due to its heptyloxy-substituted phenyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-heptoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-2-3-4-5-9-16-32-24-14-12-22(13-15-24)17-23(19-28)26(31)30-27-29-20-25(33-27)18-21-10-7-6-8-11-21/h6-8,10-15,17,20H,2-5,9,16,18H2,1H3,(H,29,30,31)/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLOPCCLASTVAD-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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